molecular formula C30H21Cl2N5O8 B13433913 2,2'-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide]

2,2'-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide]

Cat. No.: B13433913
M. Wt: 650.4 g/mol
InChI Key: KVASHZGEBRLTOW-UHFFFAOYSA-N
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Description

2,2’-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide] is a complex organic compound characterized by its unique structure, which includes chlorobenzoyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide] typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with 4-nitroaniline to form 2-(2-chlorobenzoyl)-4-nitroaniline. This intermediate is then reacted with iminodiacetic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.

    Substitution: The chlorobenzoyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2,2’-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide] has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2’-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide] involves its interaction with specific molecular targets. The compound’s nitro and chlorobenzoyl groups play a crucial role in its reactivity and biological activity. For instance, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide
  • 2,2’-Iminobis(N-phenylacetamide)

Uniqueness

2,2’-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide] is unique due to its dual functional groups, which provide a combination of reactivity and potential biological activity not commonly found in similar compounds. The presence of both nitro and chlorobenzoyl groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C30H21Cl2N5O8

Molecular Weight

650.4 g/mol

IUPAC Name

2-[[2-[2-(2-chlorobenzoyl)-4-nitroanilino]-2-oxoethyl]amino]-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide

InChI

InChI=1S/C30H21Cl2N5O8/c31-23-7-3-1-5-19(23)29(40)21-13-17(36(42)43)9-11-25(21)34-27(38)15-33-16-28(39)35-26-12-10-18(37(44)45)14-22(26)30(41)20-6-2-4-8-24(20)32/h1-14,33H,15-16H2,(H,34,38)(H,35,39)

InChI Key

KVASHZGEBRLTOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CNCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4Cl)Cl

Origin of Product

United States

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